N-(2-Hydroxy-5-iodophenyl)methanesulfonamide
Description
N-(2-Hydroxy-5-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H8INO3S and a molecular weight of 313.11 g/mol . This compound is characterized by the presence of an iodine atom, a hydroxyl group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Properties
Molecular Formula |
C7H8INO3S |
|---|---|
Molecular Weight |
313.12 g/mol |
IUPAC Name |
N-(2-hydroxy-5-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-4-5(8)2-3-7(6)10/h2-4,9-10H,1H3 |
InChI Key |
SUQAZDHRRIXYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-hydroxy-5-iodophenol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N-(2-Hydroxy-5-iodophenyl)methanesulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the sulfonamide group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-Hydroxy-5-iodophenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-5-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-nitrophenyl)methanesulfonamide: Similar structure but with a nitro group instead of an iodine atom.
N-(2-Hydroxyphenyl)methanesulfonamide: Lacks the iodine atom, resulting in different reactivity and properties.
Uniqueness
N-(2-Hydroxy-5-iodophenyl)methanesulfonamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and allows for specific interactions that are not possible with other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
